9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate
Description
9H-Fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate is a carbamate derivative featuring the 9H-fluoren-9-ylmethyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The compound’s structure includes a chiral (3S)-1-hydroxy-5-methylhexan-3-yl chain, which introduces stereochemical complexity and influences its reactivity and solubility.
Properties
Molecular Formula |
C22H27NO3 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)13-16(11-12-24)23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25)/t16-/m1/s1 |
InChI Key |
CPKBHOOXHBRNRP-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate typically involves the reaction of fluorenylmethyl chloroformate with an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a protecting group for amines during peptide synthesis. The fluorenylmethyl group can be easily removed under mild conditions, making it a valuable tool in synthetic organic chemistry .
Biology and Medicine: In biological and medical research, this compound can be used as a building block for the synthesis of various bioactive molecules. Its unique structure allows for the creation of compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate involves its ability to act as a protecting group for amines. The fluorenylmethyl group can be selectively removed under mild acidic or basic conditions, revealing the free amine group. This property is particularly useful in peptide synthesis, where selective deprotection is crucial .
Comparison with Similar Compounds
Key Observations :
- Hydrophilicity varies with substituent length and functional groups. Fmoc-Glycinol’s short hydroxyethyl chain enhances water solubility, whereas aromatic or branched aliphatic substituents (e.g., 4-hydroxybenzyl or 5-methylhexan-3-yl) reduce solubility in aqueous media .
- Chirality in the target compound’s (3S)-configured side chain distinguishes it from achiral analogs, making it valuable for stereoselective syntheses.
Functional and Application-Based Differences
Drug Development
- Bulky Fmoc-carbamates (e.g., CAS 267410-86-6) are intermediates in GPCR agonist synthesis, where substituent lipophilicity enhances membrane permeability .
- The chiral center in the target compound may improve binding specificity in therapeutic candidates, analogous to tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate derivatives used in kinase inhibitor design .
Biological Activity
9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate, commonly referred to as Fmoc-Sarcosinol, is a complex organic compound belonging to the carbamate class. Its unique structure, characterized by a fluorenylmethyl group and a hydroxy-substituted alkyl chain, positions it as a significant candidate for various biological applications, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological activity, and potential applications based on recent research findings.
The molecular formula of 9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate is , with a molecular weight of 353.5 g/mol. The compound's structural complexity is essential for its biological activity, particularly as a selective estrogen receptor modulator (SERM) .
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO3 |
| Molecular Weight | 353.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate |
| CAS Number | 1823685-19-3 |
Synthesis
The synthesis of this compound typically involves the reaction of fluorenylmethyl chloroformate with an appropriate amine, often utilizing triethylamine as a base catalyst to facilitate the reaction in solvents like dichloromethane at low temperatures. This method ensures optimal yield and purity through subsequent purification steps such as recrystallization or chromatography .
Selective Estrogen Receptor Modulation
The compound's structural features indicate its potential role as a selective estrogen receptor modulator (SERM). SERMs are known to interact with estrogen receptors in a tissue-selective manner, which can lead to therapeutic effects in conditions like osteoporosis and breast cancer. The fluorenyl group may enhance binding affinity and selectivity towards estrogen receptors .
Case Studies
- Antimicrobial Evaluation : In one study, fluorenyl derivatives were synthesized and tested against various microbial strains. The results indicated that while some compounds exhibited weak activity, others showed promising results against specific Gram-positive strains .
- Estrogen Receptor Interaction : A computational study explored the binding interactions of carbamate derivatives with estrogen receptors, suggesting that modifications in the alkyl chain could significantly influence their binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
